molecular formula C10H15N3O B1414490 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220027-21-3

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1414490
CAS No.: 1220027-21-3
M. Wt: 193.25 g/mol
InChI Key: MZICOGMWWUOQKL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The structure of this compound includes a pyrimidine ring fused with a pyrazole ring, which is further substituted with a tert-butyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method uses ultrasonic waves to accelerate the reaction between organic azides and terminal alkynes in the presence of a copper(I) catalyst, resulting in the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . Additionally, its ability to form stable complexes with metal ions enhances its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the tert-butyl group and hydroxyl group enhances its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)9-12-7-5-11-4-6(7)8(14)13-9/h11H,4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICOGMWWUOQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147746
Record name 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-21-3
Record name 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 5
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2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 6
2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

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